molecular formula C10H10N2S B1350949 (4-Phenylthiazol-2-yl)methanamine CAS No. 90916-45-3

(4-Phenylthiazol-2-yl)methanamine

Cat. No.: B1350949
CAS No.: 90916-45-3
M. Wt: 190.27 g/mol
InChI Key: AFSCUDNEJWEMEA-UHFFFAOYSA-N
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Description

(4-Phenylthiazol-2-yl)methanamine is an organic compound with the molecular formula C({10})H({10})N(_{2})S It features a thiazole ring substituted with a phenyl group at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylthiazol-2-yl)methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Phenyl Substitution: The phenyl group is introduced at the 4-position of the thiazole ring through a Friedel-Crafts acylation followed by reduction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Chemistry:

    Catalysis: this compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.

Biology and Medicine:

    Antimicrobial Agents: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-Phenylthiazol-2-yl)methanamine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and thiazole moieties contribute to its binding affinity and specificity. The amine group can form hydrogen bonds, enhancing its interaction with biological macromolecules.

Comparison with Similar Compounds

    (4-Methylthiazol-2-yl)methanamine: Similar structure but with a methyl group instead of a phenyl group.

    (4-Chlorothiazol-2-yl)methanamine: Contains a chlorine atom at the 4-position instead of a phenyl group.

Uniqueness: (4-Phenylthiazol-2-yl)methanamine is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential for π-π interactions. This structural feature can significantly influence its biological activity and chemical reactivity compared to its analogs.

Biological Activity

(4-Phenylthiazol-2-yl)methanamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole compounds are known for their diverse biological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through a reaction involving 4-phenylthiazole with formaldehyde and ammonium chloride under acidic conditions. The synthesis typically occurs at temperatures between 50–70°C over several hours, resulting in a compound that exhibits unique chemical properties due to its specific substitution pattern on the thiazole ring.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring may interact with enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
  • Antimicrobial Activity : Similar thiazole derivatives have shown efficacy as urinary tract antiseptics and antibacterial agents. The compound's structure allows it to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against a range of pathogens. Its effectiveness as an antibacterial agent has been noted in various studies, where it demonstrated the ability to reduce bacterial load significantly in vitro. The structure of this compound contributes to its potency against both Gram-positive and Gram-negative bacteria.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. Preliminary studies suggest that this compound may exhibit anticonvulsant activity comparable to established medications. The structure's influence on neuronal excitability modulation is a key area of ongoing research .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the phenyl and thiazole rings can lead to changes in potency and selectivity for different biological targets. For instance, substituents on the phenyl ring have been shown to enhance or diminish activity against specific cancer cell lines or microbial strains .

Case Studies

  • Anticancer Efficacy : A study evaluating the anticancer effects of various thiazole derivatives found that compounds structurally similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting a potential therapeutic role in oncology .
  • Antimicrobial Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
  • Anticonvulsant Research : A series of thiazole derivatives were tested for their anticonvulsant properties, revealing that modifications similar to those found in this compound could yield compounds with enhanced efficacy in seizure models .

Properties

IUPAC Name

(4-phenyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSCUDNEJWEMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398552
Record name (4-phenyl-1,3-thiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90916-45-3
Record name (4-phenyl-1,3-thiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6N HCl (4.5 mL) was added to a solution of N-((4-phenylthiazol-2-yl)methyl)benzamide (150 mg, 0.51 mmol) in dioxane (10 mL) and the reaction mixture was stirred at 100° C. for 24 h (reaction monitored by TLC, eluant CHCl3/MeOH). Reaction mixture was concentrated under reduced pressure and the residue was dissolved in water. The aqueous layer was washed twice with EtOAc. The pH of the aqueous layer was then adjusted to pH ˜9 using 10% NaHCO3 and the organic product was extracted with EtOAc. The organic layer was washed with brine and concentrated under reduced pressure to yield (4-phenylthiazol-2-yl)methanamine (75 mg, yield 77%) as orange colored liquid, which was carried through without further purification. 1H NMR (300 MHz, CDCl3) δ 7.91-7.88 (m, 2H), 7.45-7.40 (m, 3H), 7.36-7.31 (m, 1H), 4.25 (br s, 2H), 3.79-3.75 (m, 1H), 3.68-3.63 (m, 1H). MS (ESI) m/z: Calculated for C10H10N2S: 190.06. found: 191.2 (M+H)+.
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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